N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide
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Overview
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide is a complex organic compound that features an imidazole ring, an ethoxyethyl chain, and a chroman-2-carboxamide moiety
Mechanism of Action
Mode of Action
It’s suggested that this compound may interact with its targets and induce changes, possibly through a mechanism similar to other imidazole derivatives .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility, which can impact their bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the reaction of 1H-imidazole with ethylene oxide to form 2-(1H-imidazol-1-yl)ethanol. This intermediate is then reacted with 2-chloroethyl ether to yield 2-(2-(1H-imidazol-1-yl)ethoxy)ethanol. The final step involves the reaction of this intermediate with chroman-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-imidazol-1-yl)ethyl)chroman-2-carboxamide
- N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzamide
- N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)quinoline-2-carboxamide
Uniqueness
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide is unique due to the presence of both the imidazole ring and the chroman-2-carboxamide moiety. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(16-6-5-14-3-1-2-4-15(14)23-16)19-8-11-22-12-10-20-9-7-18-13-20/h1-4,7,9,13,16H,5-6,8,10-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFBJENMIKGFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCCOCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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